Erastin2

描述

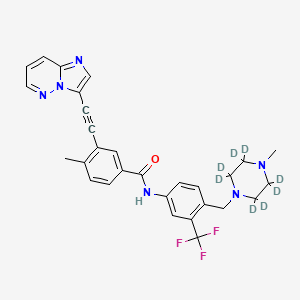

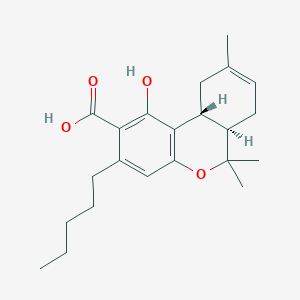

Erastin2 是一种属于铁死亡诱导剂的化合物。 它选择性地抑制 xc (-) 系统胱氨酸/谷氨酸转运蛋白,使其成为细胞死亡通路中强大的参与者 。 与它的前身 Erastin 相比,this compound 具有更高的抑制效力和更强的铁死亡诱导能力 .

作用机制

Erastin2 的机制集中在抑制 xc (-) 系统转运蛋白。通过破坏胱氨酸/谷氨酸交换,它扰乱氧化还原平衡并触发铁死亡。分子靶点可能涉及转运系统组件和下游通路。

生化分析

Biochemical Properties

Erastin2 interacts with the system xc-, inhibiting the exchange of extracellular cystine for intracellular glutamate . This inhibition leads to a decrease in intracellular cystine, which is crucial for the synthesis of glutathione (GSH), a major cellular antioxidant . The reduction in GSH levels disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation, which are key features of ferroptosis .

Cellular Effects

This compound has been shown to induce ferroptosis in various types of cells, including cancer cells . It decreases the concentration of glutathione and the expression of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation . Moreover, this compound enhances the sensitivity of cancer cells to X-ray irradiation, indicating its potential as a radiosensitizer .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the system xc-, leading to glutathione depletion and an increase in lipid peroxidation . This process is facilitated by the binding of this compound to voltage-dependent anion channels (VDAC), reversing tubulin’s inhibition on VDAC2 and VDAC3 . The resulting oxidative stress triggers ferroptosis, a form of cell death distinct from apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can lead to significant changes in cellular function. For example, it has been shown to enhance X-ray irradiation-induced cell death in human tumor cell lines . Additionally, this compound has been observed to cause mild cerebral infarction of the brain and duodenal epithelium hyperplasia in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a tumor-transplanted mouse model, this compound demonstrated a radiosensitizing effect and decreased intratumoral glutathione concentration .

Metabolic Pathways

This compound is involved in the cystine/glutamate antiporter system xc-, a key component of the cellular antioxidant defense system . By inhibiting this system, this compound disrupts the synthesis of glutathione, leading to an increase in oxidative stress and the induction of ferroptosis .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cellular function suggest that it is able to penetrate cellular membranes and exert its effects intracellularly .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to areas where the system xc- is present, such as the plasma membrane

准备方法

合成路线:: Erastin2 的合成路线涉及特定的化学转化。不幸的是,文献中没有 readily available 的详细合成程序。它作为 Erastin 的类似物合成,这可能提供一些关于其制备的见解。

工业生产:: 可以使用定制合成服务来快速获得这种化合物 .

化学反应分析

Erastin2 的反应性主要围绕其作为铁死亡诱导剂的作用。虽然没有明确概述具体的反应,但它可能经历与铁代谢和氧化应激相关的过程。常见的试剂和条件仍然难以捉摸,但需要进一步研究。

科学研究应用

Erastin2 在各种科学领域都有应用:

化学: 研究人员探索其与细胞成分的相互作用,包括胱氨酸/谷氨酸转运蛋白。

生物学: this compound 有助于理解细胞死亡通路,特别是铁死亡。

医学: 其潜在的治疗应用包括神经退行性疾病,其中铁死亡起着作用。

工业: 虽然没有直接用于工业,但从 this compound 研究中获得的见解可以为药物开发和铁相关过程提供信息。

相似化合物的比较

Erastin2 由于其比 Erastin 更强的效力而脱颖而出。类似的化合物包括:

Erastin: 前身,比 this compound 效力更低。

铁抑制剂: 这些抗氧化剂通过捕获脂质过氧化物来抵消铁死亡。

属性

IUPAC Name |

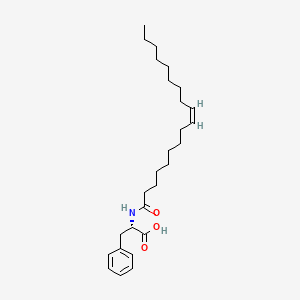

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPHOTYCGOGILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

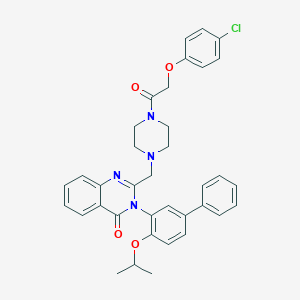

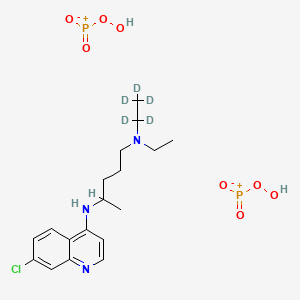

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

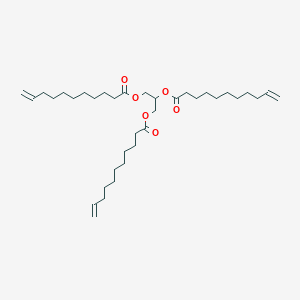

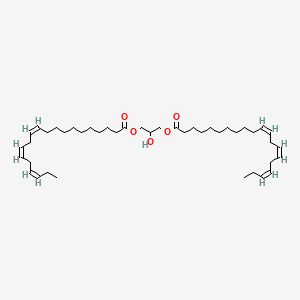

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)